molecular formula C23H22O5 B2959353 Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate CAS No. 405917-07-9

Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate

Cat. No.: B2959353
CAS No.: 405917-07-9
M. Wt: 378.424
InChI Key: OJTFXIWFVGBRHM-UHFFFAOYSA-N
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Description

Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate (CID 2894757) is a chromone-derived ester characterized by a fused cyclopenta[c]chromen-4-one core substituted with a methyl group at position 6 and an ethoxycarbonyl-phenylacetate moiety at position 7 (Figure 1). Its molecular formula is C₂₃H₂₂O₅, with a monoisotopic mass of 378.14728 Da . The compound features a planar chromen-4-one system fused to a puckered cyclopentane ring, as inferred from analogous cyclopenta[c]chromene derivatives analyzed via X-ray crystallography using SHELX software . Key physicochemical properties include predicted collision cross-section (CCS) values of 187.7 Ų ([M+H]⁺) and 193.0 Ų ([M-H]⁻), indicating moderate polarity .

Properties

IUPAC Name

ethyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-3-26-23(25)21(15-8-5-4-6-9-15)27-19-13-12-17-16-10-7-11-18(16)22(24)28-20(17)14(19)2/h4-6,8-9,12-13,21H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTFXIWFVGBRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is a complex organic compound with a unique molecular structure characterized by a tetrahydrocyclopenta[c]chromen core. Its molecular formula is C23H22O5C_{23}H_{22}O_5 with a molecular weight of approximately 378.4 g/mol. This compound is classified as an ester formed from the reaction of acetic acid and a chromene derivative, integrating both ester and ketone functionalities, which may enhance its biological activity compared to simpler analogs.

Chemical Structure and Properties

The compound features multiple fused rings that contribute to its chemical properties and potential biological activities. The presence of functional groups such as the ester and ketone moieties is crucial for its reactivity and interaction with biological targets.

Structural Features

Property Details
Molecular Formula C23H22O5C_{23}H_{22}O_5
Molecular Weight 378.4 g/mol
Functional Groups Ester, Ketone
Core Structure Tetrahydrocyclopenta[c]chromen

Research indicates that compounds similar to ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate may exhibit various biological activities including:

  • Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.
  • Antimicrobial Properties : Similar structures have shown effectiveness against bacterial strains, suggesting potential for antimicrobial applications.
  • Anti-inflammatory Effects : Compounds in this class have been studied for their ability to modulate inflammatory pathways.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of related compounds:

  • Anticancer Studies : A study demonstrated that derivatives of chromene compounds can inhibit cancer cell lines by inducing apoptosis through the activation of specific signaling pathways .
  • Antimicrobial Testing : Research has shown that chromene derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .
  • Inflammation Modulation : Compounds with similar structures have been found to reduce inflammation markers in vitro, suggesting potential applications in inflammatory diseases .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate:

Compound Name Molecular Formula Biological Activity
Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetateC23H22O5C_{23}H_{22}O_5Anticancer, Antimicrobial
6-Methyl-4-Oxo-Cyclopenta[c]ChromeneC15H14O5C_{15}H_{14}O_5Limited activity; lacks ester functionality
Ethyl 2-(Phenoxy)acetateC10H12O3C_{10}H_{12}O_3Primarily used in organic synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromone derivatives with substitutions at the 7-position exhibit diverse bioactivities and physicochemical properties. Below, Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is compared to three analogs:

Substituent Variations in Ester Derivatives
Compound Name Molecular Formula Substituent at Position 7 Molecular Weight (Da) Predicted CCS ([M+H]⁺, Ų) Key Structural Differences
Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate C₂₃H₂₂O₅ Ethyl-phenylacetate 378.15 187.7 Phenyl group enhances aromatic interactions
tert-Butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate C₁₉H₂₂O₅ tert-Butyl acetate 330.38 N/A Bulkier tert-butyl group increases lipophilicity
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid C₁₅H₁₄O₅ Acetic acid 274.27 N/A Free carboxylic acid improves solubility but reduces membrane permeability
Ethyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate (CID 2894771) C₂₂H₂₀O₅ Ethyl-phenylacetate (no methyl at position 6) 364.13 184.3 Absence of methyl at position 6 alters ring puckering and electronic effects

Key Findings :

  • The methyl group at position 6 stabilizes the cyclopentane ring conformation, as evidenced by computational studies on related chromenones .
  • Lipophilicity trends : tert-Butyl derivatives (LogP ~3.5) > Ethyl-phenylacetate (LogP ~2.8) > Acetic acid (LogP ~1.2), based on analogous compounds .
Stability and Reactivity
  • Hydrolytic stability : The ethyl ester group in the target compound is less prone to hydrolysis than tert-butyl esters, which require acidic conditions for cleavage .
  • Oxidative susceptibility : The cyclopentane ring’s puckering (modeled via Cremer-Pople parameters) reduces strain compared to larger rings, enhancing stability .

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